5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride
Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical and Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Synthesis and Structural Variations
- 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride, as part of the 1,2,4-oxadiazole derivative family, has been studied for its synthesis and structural variations. For instance, the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, has been reported, highlighting the versatility of such compounds in chemical synthesis (Santilli & Morris, 1979). Similarly, ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been noted for its potential as a building block in medicinal chemistry, demonstrating the adaptability of 1,2,4-oxadiazole derivatives in various chemical contexts (Jakopin, 2018).
Chemical Reactivity and Applications
- The reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate, leading to the formation of various ethyl esters including 1,2,4-oxadiazole derivatives, has been explored. This research underscores the chemical reactivity of 1,2,4-oxadiazole compounds and their potential applications in synthesizing diverse heterocyclic compounds (Nikolaenkova et al., 2019).
Polymorphic and Solvate Structures
- The study of polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue, including isoxazole and phenyl-oxadiazole ring systems, provides insight into the structural complexity and stability of such compounds. This research is significant in understanding the molecular arrangements and interactions of 1,2,4-oxadiazole derivatives in different environmental conditions (Salorinne et al., 2014).
Synthesis of Related Compounds
- The synthesis of chloro-2-oxo-butyric acid ethyl ester, an important intermediate in the formation of various biologically active compounds, highlights the importance of 1,2,4-oxadiazole derivatives in the synthesis of complex organic molecules (Yuanbiao et al., 2016).
Biological Applications
- Research on ethyl 1-aminotetrazole-5-carboxylate and its reactions leading to the formation of 1,3,4-oxadiazole structures indicates potential biological applications of these compounds, especially in antimicrobial assessment (Taha & El-Badry, 2010).
Mechanism of Action
Target of Action
The primary targets of 1,2,4-oxadiazoles, the core structure of the compound, are diverse and include various enzymes and receptors . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial activities . They also show inhibitory potency against Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), efflux pump, cyclooxygenases (COX-1 and COX-2) and butyrylcholinesterase (BChE) as well as affinity to σ 1, σ 2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonding . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
Given the wide range of targets, it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of enzyme activity or modulation of receptor signaling .
Pharmacokinetics
Oxadiazoles are known to impart favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are resistant toward metabolism by hydrolytic esterase and peptidase enzymes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathway involved. Given the compound’s anti-infective properties, one potential result could be the inhibition of microbial growth or viral replication .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the reaction of the compound with other substances could lead to different products . Also, the compound’s stability and reactivity could be affected by factors such as temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)6-9-5(3-4-8)13-10-6;/h2-4,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGBEZUDUCCBKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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